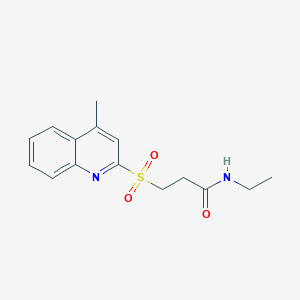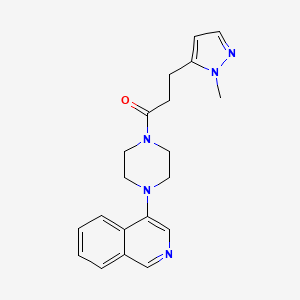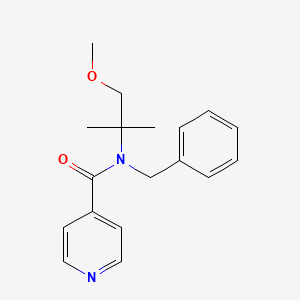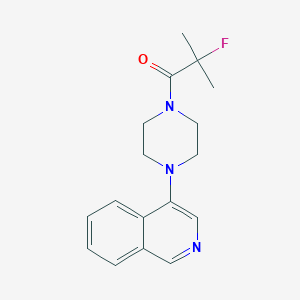
N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide, also known as E7820, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent. It was first synthesized by Eisai Co. Ltd. in Japan and has since been the subject of numerous scientific studies.
作用機序
The mechanism of action of N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and angiogenesis. Specifically, it has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), which are both involved in angiogenesis. In addition, it has been shown to inhibit the activity of c-Met, a receptor tyrosine kinase that is involved in cancer cell growth and metastasis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several key signaling proteins, including VEGFR, FGFR, and c-Met. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Finally, it has been shown to reduce the production of pro-inflammatory cytokines, which are involved in cancer cell growth and angiogenesis.
実験室実験の利点と制限
One of the advantages of N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide is that it has been shown to be effective in vitro and in vivo, which makes it a useful tool for studying cancer cell growth and angiogenesis. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide. One direction is to further investigate its anti-cancer properties and its mechanism of action. Another direction is to test its safety and efficacy in clinical trials, with the ultimate goal of developing it as a new anti-cancer therapy. Finally, it may be useful to investigate its potential as a treatment for other diseases, such as inflammatory disorders, where angiogenesis plays a role.
合成法
The synthesis of N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide involves a multi-step process that begins with the reaction of 4-methylquinoline-2-carboxylic acid with thionyl chloride to form 4-methylquinoline-2-carbonyl chloride. This is then reacted with N-ethyl-3-aminopropanesulfonamide to form this compound.
科学的研究の応用
N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
特性
IUPAC Name |
N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-16-14(18)8-9-21(19,20)15-10-11(2)12-6-4-5-7-13(12)17-15/h4-7,10H,3,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIRYILDQMOSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCS(=O)(=O)C1=NC2=CC=CC=C2C(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7678848.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B7678852.png)
![5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole](/img/structure/B7678876.png)

![1-methyl-5-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methylsulfonyl]-1,2,4-triazole](/img/structure/B7678890.png)
![3-Bromo-1-[(2-methylpyrazol-3-yl)methyl]pyridin-2-one](/img/structure/B7678905.png)

![N,N-diethyl-4-[(3-hydroxyphenyl)methylamino]benzamide](/img/structure/B7678925.png)

![2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B7678931.png)

![6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7678933.png)
![1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one](/img/structure/B7678940.png)
